![molecular formula C6H9IN2 B1216931 4-Amino-1-methylpyridin-1-ium iodide CAS No. 7680-59-3](/img/structure/B1216931.png)
4-Amino-1-methylpyridin-1-ium iodide
Overview
Description
4-Amino-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C6H9IN2 and a molecular weight of 236.06 g/mol . It is a pyridinium salt, characterized by the presence of an amino group at the 4-position and a methyl group at the 1-position of the pyridine ring, with iodide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methylpyridin-1-ium iodide typically involves the reaction of 4-aminopyridine with methyl iodide in methanol . The reaction mixture is refluxed at 50°C for 2 hours to obtain the desired product . The general procedure is as follows:
- Equimolar quantities of 4-aminopyridine and methyl iodide are dissolved in methanol.
- The mixture is refluxed at 50°C for 2 hours.
- The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives .
Scientific Research Applications
4-Amino-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the pyridinium ring can engage in π-π interactions with aromatic systems . These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Aminopyridinium iodide: Similar structure but lacks the methyl group at the 1-position.
2-Chloro-1-methylpyridinium iodide: Contains a chloro group instead of an amino group.
1,2,5-Trimethylpyridinium iodide: Contains additional methyl groups at different positions on the pyridine ring.
Uniqueness: 4-Amino-1-methylpyridin-1-ium iodide is unique due to the presence of both an amino group and a methyl group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-methylpyridin-1-ium-4-amine;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.HI/c1-8-4-2-6(7)3-5-8;/h2-5,7H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVSCCKCLMPVIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)N.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7680-59-3 | |
Record name | 4-amino-1-methylpyridin-1-ium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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